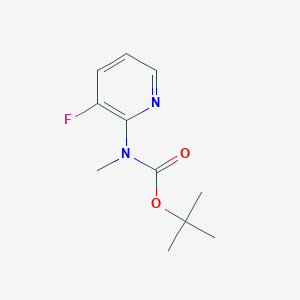
4-Bromo-1H-indole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, characterized by a bromine atom at the 4th position and an aldehyde group at the 5th position of the indole ring Indole derivatives are significant in various fields due to their biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-5-carbaldehyde typically involves the bromination of 1H-indole-5-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds with high selectivity, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted indoles
- Carboxylic acids
- Alcohols
- Coupled products with various aryl or alkyl groups .
Aplicaciones Científicas De Investigación
4-Bromo-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1H-indole-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The bromine atom and aldehyde group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position, used in similar applications.
5-Bromo-1H-indole-2-carbaldehyde: Similar structure but with the bromine and aldehyde groups at different positions, affecting its reactivity and applications.
Uniqueness: 4-Bromo-1H-indole-5-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which influence its chemical behavior and reactivity. This makes it particularly useful in certain synthetic pathways and applications where other indole derivatives may not be as effective .
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
4-bromo-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrNO/c10-9-6(5-12)1-2-8-7(9)3-4-11-8/h1-5,11H |
Clave InChI |
MJPRBKAXELJETQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2)C(=C1C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






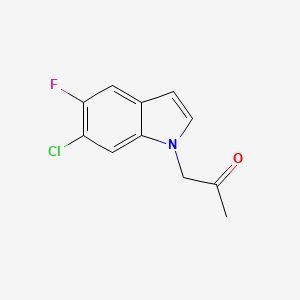

![tert-Butyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11881587.png)
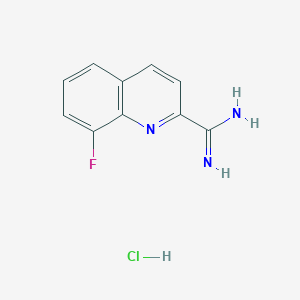
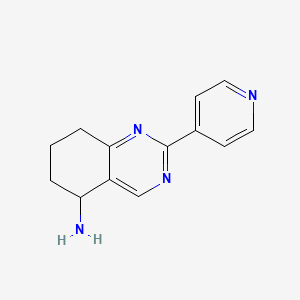
![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)
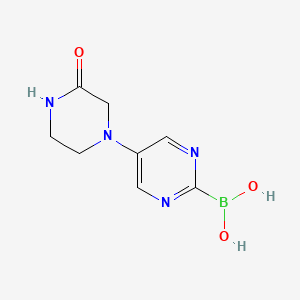
![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)
